3-Bromo-4-methoxycinnamic acid

Übersicht

Beschreibung

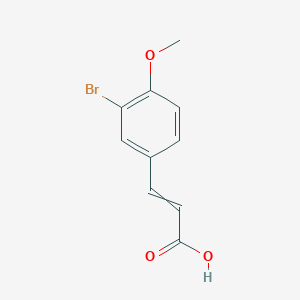

3-Bromo-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Biological Activities : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), closely related to 3-Bromo-4-methoxycinnamic acid, is known for its antioxidant properties. This natural product offers beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

Analytical Methodologies for Quantification : The quantification of ferulic acid and its oligomers is crucial due to its high antioxidant properties and potential applications in food, health, and cosmetic industries. Various analytical methodologies have been developed for this purpose (Barberousse et al., 2008).

Cancer Research : Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells, highlighting its potential as a chemotherapeutic agent (Hamdan et al., 2013).

Photochemical Reaction Products : The photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester, a derivative, leads to the formation of various products, underlining the compound's potential in chemical syntheses (Schrader et al., 1994).

Therapeutic Applications : Ferulic acid has therapeutic applications in treating diabetes, cancer, pulmonary, and cardiovascular diseases due to its anti-oxidant and anti-inflammatory action. It also exhibits a range of biological activities like anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, and more (Babbar et al., 2021).

Nutraceutical Applications : p-Methoxycinnamic acid (p-MCA) from plant origin has been extensively tested for therapeutic and nutraceutical applications. It exhibits biologically useful properties, including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Safety and Hazards

The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .

Wirkmechanismus

Target of Action

3-Bromo-4-methoxycinnamic acid is a derivative of cinnamic acid . Cinnamic acid and its derivatives are known to play a significant role in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .

Mode of Action

Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities, but specific interactions with its targets are yet to be elucidated.

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of many natural products . It’s involved in the phenylpropanoid bioconversion pathways, which are crucial for the development of a biorefinery concept based on the biocatalytic conversion of hydroxycinnamic acids into high-value molecules . .

Result of Action

Cinnamic acid derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects . The presence of bromine and methoxy groups in the compound could potentially modify these activities.

Biochemische Analyse

Biochemical Properties

3-Bromo-4-methoxycinnamic acid plays a significant role in biochemical reactions. It acts as a reagent and an intermediate in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily through covalent bonding and hydrogen bonding, which influence the compound’s reactivity and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its activity and function within the cell .

Eigenschaften

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.